7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Description
Properties
IUPAC Name |
7-ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-5-15-7-8(12-11(15)18-6(2)3)14(4)10(17)13-9(7)16/h6H,5H2,1-4H3,(H,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGAFFXKZCRIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Methylxanthine
Starting Material : 3-Methylxanthine (CAS 1076-22-8)
Reagents : Ethyl bromide, potassium carbonate (K₂CO₃)
Solvent : N-Methyl-2-pyrrolidone (NMP)
Conditions : 60–70°C, 12–18 hours
Mechanism : Base-mediated nucleophilic substitution (SN2) at N7.
Outcome :
Key Optimization :
Halogenation at Position 8
Reagents : N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
Solvent : Dimethylformamide (DMF)
Conditions : Room temperature, 4–6 hours
Mechanism : Electrophilic aromatic substitution facilitated by the electron-deficient purine ring.
Outcome :
Critical Considerations :
-
Halogen choice impacts substitution efficiency in subsequent steps (Br > Cl for nucleophilic displacement).
-
Reaction monitoring via TLC or HPLC prevents over-halogenation.
Thioether Formation via Nucleophilic Substitution
Reagents : Isopropylthiol (propan-2-ylthiol), sodium bicarbonate (NaHCO₃)
Solvent : NMP or DMF
Conditions : 90°C, 2–4 hours
Mechanism : SNAr (nucleophilic aromatic substitution) at position 8.
Outcome :
Optimization Strategies :
-
Use of NaHCO₃ as a mild base avoids side reactions (e.g., hydrolysis).
-
Excess isopropylthiol (2.0 eq) drives the reaction to completion.
One-Pot Synthesis Approach
To streamline production, a one-pot method combines alkylation and halogenation without intermediate isolation:
Procedure :
-
Alkylation : 3-Methylxanthine + ethyl bromide in NMP/K₂CO₃ (60°C, 12 h).
-
Halogenation : Direct addition of NBS to the reaction mixture (rt, 4 h).
-
Thiolation : Introduction of isopropylthiol/NaHCO₃ (90°C, 2 h).
Advantages :
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 50–60% | 65–70% |
| Purification Steps | 3 | 1 |
| Reaction Time | 24–30 h | 18–20 h |
| Scalability | Moderate | High |
Key Insight : The one-pot method is preferred for industrial-scale synthesis due to efficiency gains.
Characterization and Quality Control
Analytical Techniques :
-
HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
-
NMR : Confirm substitution patterns (¹H/¹³C).
-
MS : Molecular ion peak at m/z 294.4 [M+H]⁺.
Critical Impurities :
-
Residual Halogen : <0.1% (ICP-MS).
-
Byproducts : Unreacted intermediates (controlled via reaction monitoring).
Industrial-Scale Considerations
Solvent Recovery : NMP or DMF recycling reduces costs and environmental impact.
Catalyst Optimization : Transitioning to recyclable catalysts (e.g., polymer-supported bases) improves sustainability.
Regulatory Compliance : Adherence to ICH guidelines for pharmaceutical intermediates ensures batch consistency.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Regioselectivity in alkylation | Use bulky bases to favor N7 substitution |
| Thiol oxidation during reaction | Nitrogen atmosphere + antioxidant additives |
| Halogenation side reactions | Controlled stoichiometry of NBS/NCS |
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as lithium aluminum hydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions depending on the nucleophile and the leaving group.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions, including:
- Alkylation : Using alkyl halides under basic conditions.
- Thiolation : Introducing the propan-2-ylsulfanyl group through reactions with thiol reagents.
Chemistry
This compound serves as a building block in organic synthesis. It is utilized in creating more complex organic molecules and acts as a reagent in various organic reactions.
Biology
Research has indicated that this compound exhibits potential biological activity. Studies focus on its interaction with enzymes and receptors, which could lead to insights into its biochemical pathways.
Medicine
The compound has been investigated for several therapeutic properties:
- Antiviral Activity : Potential to inhibit viral replication.
- Anticancer Properties : Studies suggest it may induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Research indicates it could modulate inflammatory responses.
Industry
In industrial applications, this compound is used for:
- Developing new materials.
- Synthesizing pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Activity
A study conducted on the antiviral efficacy of this compound demonstrated its ability to inhibit the replication of certain viruses. The compound was tested against several viral strains in vitro, showing a significant reduction in viral load.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the compound's potential as an anticancer agent. In vitro assays revealed that it induced apoptosis in various cancer cell lines through caspase activation pathways.
Case Study 3: Anti-inflammatory Effects
A recent study explored the anti-inflammatory properties of this compound. Results indicated that it effectively reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.
Data Table of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Enzyme interaction studies | Potential modulation of biochemical pathways |
| Medicine | Antiviral, anticancer, anti-inflammatory | Inhibition of viral replication; apoptosis induction; cytokine reduction |
| Industry | Material development; pharmaceutical synthesis | Precursor for new drugs and agrochemicals |
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of purine-2,6-diones exhibit varying biological and physicochemical properties depending on substituent positions and functional groups. Below is a detailed comparison:
8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione (CAS: 378201-02-6)
- Substituents :
- 8-Position : 2,3-Dihydroxypropylsulfanyl (-SCH₂CH(OH)CH₂OH).
- 7-Position : Prop-2-enyl (allyl) group.
- 1- and 3-Positions : Methyl groups.
- Key Differences: The 8-dihydroxypropylsulfanyl group introduces hydrophilicity, likely improving aqueous solubility compared to the target compound’s isopropylsulfanyl group.
- Implications :
3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)purine-2,6-dione (Compound 11c from )
- Substituents :
- 8-Position : Mercapto (-SH) group.
- 1-Position : Tetrahydro-2H-pyran-4-ylmethyl group.
- 3-Position : Ethyl group.
- Key Differences: The 8-mercapto group is highly reactive, capable of forming disulfide bonds or undergoing oxidation, unlike the stable thioether in the target compound.
- Implications :
Ergost-25-ene-3,6-dione,5,12-dihydroxy (from )
- Structural Class : Steroidal dione, unrelated to purine derivatives.
- Comparison Basis :
- Both compounds share a dione moiety, which is critical for hydrogen bonding in molecular interactions (e.g., enzyme inhibition).
- The steroidal scaffold of ergost-dione confers rigid three-dimensionality, contrasting with the planar purine core of the target compound.
- Implications :
- Steroidal compounds often exhibit hormone-like activity, whereas purine diones are more commonly associated with nucleotide mimicry .
Biological Activity
Chemical Structure and Properties
The molecular formula of 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is , and it features a purine base structure with a sulfanyl group that contributes to its biological properties. The compound's structure can be represented as follows:
Inhibition of Cell Death Pathways
Research indicates that this compound may function as an inhibitor of necroptosis, a form of programmed cell death associated with various diseases. Specifically, it has been shown to inhibit the mixed lineage kinase domain-like protein (MLKL), which plays a critical role in necroptotic signaling pathways. By inhibiting MLKL, the compound can potentially prevent cell death in pathological conditions associated with necroptosis .
Antioxidant Properties
Additionally, studies have suggested that this compound exhibits antioxidant activity. This property may help mitigate oxidative stress in cells, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The antioxidant mechanism is believed to involve the scavenging of free radicals and the modulation of redox-sensitive signaling pathways .
Potential Anti-inflammatory Effects
There is emerging evidence that this compound may also possess anti-inflammatory properties. By modulating inflammatory cytokines and pathways, it could play a role in reducing inflammation in various disease models. This effect is particularly relevant in chronic inflammatory diseases where inflammation contributes to disease progression .
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly reduce cell death rates in models of oxidative stress and inflammation. For example, one study found that pre-treatment with this compound decreased the levels of reactive oxygen species (ROS) and improved cell viability in neuronal cell lines exposed to oxidative stress .
In Vivo Studies
Animal models have further validated the therapeutic potential of this compound. In a murine model of inflammatory disease, administration of this compound resulted in reduced inflammation markers and improved clinical scores compared to control groups. This suggests a promising avenue for therapeutic application in treating inflammatory conditions .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
